N-(1H-imidazol-2-ylmethyl)-5-methyloxolane-3-carboxamide
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Overview
Description
N-(1H-imidazol-2-ylmethyl)-5-methyloxolane-3-carboxamide is a compound that features an imidazole ring and an oxolane ring. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The oxolane ring, also known as tetrahydrofuran, is a five-membered ring containing one oxygen atom. The combination of these two rings in a single molecule makes this compound an interesting compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazoles involves the cyclization of amido-nitriles under mild reaction conditions . This reaction can be catalyzed by nickel, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
In industrial settings, the synthesis of imidazole derivatives often employs multi-component reactions that allow for the efficient formation of the desired heterocyclic structure. For example, the use of a Schiff’s base complex nickel catalyst enables a highly efficient one-pot microwave-assisted synthesis of imidazoles from aldehydes, benzil, and ammonium acetate . This method is advantageous due to its high yield and the ability to recover and reuse the catalyst.
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-ylmethyl)-5-methyloxolane-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation reactions and reducing agents like sodium borohydride for reduction reactions . Substitution reactions often require the presence of a strong base or acid to facilitate the nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce dihydroimidazoles. Substitution reactions can lead to a variety of substituted imidazole derivatives.
Scientific Research Applications
N-(1H-imidazol-2-ylmethyl)-5-methyloxolane-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-5-methyloxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, imidazole derivatives can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The oxolane ring may also contribute to the compound’s overall biological activity by enhancing its solubility and stability.
Comparison with Similar Compounds
N-(1H-imidazol-2-ylmethyl)-5-methyloxolane-3-carboxamide can be compared with other imidazole-containing compounds, such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
The uniqueness of this compound lies in its combination of the imidazole and oxolane rings, which may confer distinct chemical and biological properties compared to other imidazole derivatives.
Properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-5-methyloxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-4-8(6-15-7)10(14)13-5-9-11-2-3-12-9/h2-3,7-8H,4-6H2,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGNKECIXGORCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CO1)C(=O)NCC2=NC=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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